4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one
Descripción
Contextualization of Luteoreticulin in Natural Product Research
Luteoreticulin belongs to the family of polyketides, a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants. Specifically, it is a nitro-substituted polyketide, a relatively unusual feature that distinguishes it and its related compounds. Natural products from microbial sources, particularly from the genus Streptomyces, have historically been a rich source of novel chemical structures with diverse biological activities. The investigation of compounds like Luteoreticulin is significant for understanding the chemical diversity that can be generated by microbial biosynthetic machinery.
Historical Trajectory of Luteoreticulin Discovery and Initial Investigations
The discovery of Luteoreticulin dates back to 1969, when it was first isolated from the bacterium Streptomyces luteoreticuli by a team of Japanese researchers led by Y. Koyama. nih.govresearchgate.netnih.gov The initial investigations focused on the elucidation of its chemical structure. Through methods available at the time, including spectral analysis, they determined its nature as a nitro-containing metabolite. nih.govnih.gov The producing organism, initially named "Streptomyces luteoreticuli" by Koyama et al. in 1969, was later reclassified and validly published as Streptomyces luteireticuli. researchgate.netnih.govfrontiersin.org Early research on Luteoreticulin was primarily centered on its isolation and structural characterization, laying the groundwork for future biosynthetic and synthetic studies.
Table 1: Key Properties of Luteoreticulin
| Property | Details |
|---|---|
| Chemical Formula | C₁₉H₂₃NO₅ |
| Molecular Weight | 349.39 g/mol |
| Source Organism | Streptomyces luteireticuli |
| Year of Discovery | 1969 |
| Chemical Class | Nitro-substituted Polyketide |
Contemporary Research Landscape and Scholarly Significance of Luteoreticulin Studies
Modern research on Luteoreticulin has shifted from basic discovery to a more in-depth understanding of its biosynthesis and the potential for engineering its production. A significant area of contemporary study is its relationship with other nitro-substituted polyketides, such as aureothin (B1665325) and neoaureothin (B8089337) (also known as spectinabilin). rsc.org These compounds share a common evolutionary origin and are assembled by modular polyketide synthases (PKSs). rsc.org
Research has demonstrated that the biosynthetic pathways of aureothin and Luteoreticulin are closely related. rsc.orgnih.gov Scientists have successfully "morphed" the aureothin biosynthesis pathway into a Luteoreticulin assembly line through the rational design and genetic engineering of the PKS enzymes. rsc.org This work has significant scholarly implications for the field of synthetic biology, as it demonstrates that complex polyketide pathways can be reprogrammed to produce novel or different natural products. rsc.orgnih.gov These studies provide valuable insights into the non-colinear behavior of PKS domains and the evolution of biosynthetic gene clusters. rsc.org
The scholarly significance of Luteoreticulin research, therefore, lies not just in the compound itself, but in its utility as a model for understanding and manipulating the complex enzymatic machinery of polyketide synthesis. rsc.org This knowledge has the potential to be applied to the production of other complex polyketides and their analogs.
Table 2: Related Nitro-substituted Polyketides
| Compound | Producing Organism(s) | Key Structural Features |
|---|---|---|
| Luteoreticulin | Streptomyces luteireticuli | Nitro-substituted pyrone polyketide |
| Aureothin | Streptomyces thioluteus | Structurally similar nitro-substituted pyrone polyketide |
| Neoaureothin (Spectinabilin) | Diverse Streptomyces species | Another related nitro-substituted polyketide |
Structure
3D Structure
Propiedades
IUPAC Name |
4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEJHIFBBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945038 | |
| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22388-89-2 | |
| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biogenesis of Luteoreticulin
Natural Occurrence and Producing Organisms
Luteoreticulin is a natural product primarily found in certain species of bacteria, particularly within the genus Streptomyces. caymanchem.commedchemexpress.combiomol.com Streptomyces species are well-known prolific producers of a wide array of secondary metabolites with diverse biological activities. researchgate.netfrontiersin.orgresearchgate.net
Isolation from Streptomyces luteoreticuli
Luteoreticulin was originally isolated from Streptomyces luteoreticuli. caymanchem.commedchemexpress.combiomol.comjst.go.jpadipogen.com This isolation from S. luteoreticuli established this bacterium as a key source of the compound. Early research focused on identifying and characterizing the various metabolites produced by this strain. jst.go.jp
Identification of Co-produced Metabolites in Luteoreticulin-Synthesizing Strains
Strains that synthesize luteoreticulin, such as Streptomyces luteoreticuli, are known to produce other secondary metabolites concurrently. Investigations into the metabolites of Streptomyces luteoreticuli have revealed the co-production of several compounds alongside luteoreticulin. These include other nitro-containing pyrone derivatives like aureothin (B1665325) and spectinabilin (B1678161) (neoaureothin), suggesting a potential common evolutionary origin or related biosynthetic pathways. researchgate.netnih.govresearchgate.net Early studies on Streptomyces luteoreticuli also reported the isolation of compounds such as luteothin, metabolite X, and metabolite XI, along with phenazine (B1670421) derivatives like 1-methoxyphenazine (B1209711) and methyl phenazine-1-carboxylate. jst.go.jp The co-occurrence of these metabolites provides valuable clues about the metabolic capabilities of the producing organisms and potential cross-talk or pathway branching within their secondary metabolism.
Interactive Table 1: Co-produced Metabolites Isolated from Streptomyces luteoreticuli
| Compound Name | Proposed Formula | Notes |
| Luteoreticulin | C₁₉H₁₉O₅N | Nitro-containing pyrone caymanchem.comjst.go.jp |
| Luteothin | C₂₂H₂₅O₅N | Isolated from mycelial cake extract jst.go.jp |
| Metabolite X | C₁₅H₁₂O₃N₂ | Isolated from mycelial cake extract jst.go.jp |
| Metabolite XI | C₁₅H₁₄O₃N₂ | Isolated from mycelial cake extract jst.go.jp |
| 1-Methoxyphenazine | - | First isolated from natural origin jst.go.jp |
| Methyl phenazine-1-carboxylate | - | First isolated from natural origin jst.go.jp |
| Aureothricin | - | Co-produced jst.go.jp |
| Thiolutin | - | Co-produced jst.go.jp |
| Aureothin | - | Co-produced; structurally related jst.go.jpnih.gov |
| 1,6-Dimethoxyphenazine | - | Co-produced jst.go.jp |
Note: This table is based on findings from early isolation studies. jst.go.jp
Polyketide Synthase (PKS) Pathway Elucidation
The biosynthesis of polyketides like luteoreticulin is carried out by large multienzyme complexes known as polyketide synthases (PKSs). acs.orgnih.govmdpi.com These enzymatic assembly lines dictate the step-wise condensation of small carboxylic acid starter and extender units, followed by various modifications, to construct the complex polyketide backbone.
Characterization of Type I Modular PKS Systems in Luteoreticulin Biosynthesis
Luteoreticulin is synthesized via a Type I modular PKS system. nih.govacs.orgnih.govmdpi.comh1.co Type I PKSs are large, multi-functional proteins organized into modules, with each module typically responsible for one cycle of chain elongation and modification. acs.orgmdpi.com The order and domain composition of these modules determine the structure of the final polyketide product in a co-linear fashion. mdpi.combiorxiv.org However, exceptions to strict co-linearity have been observed in some PKS systems, including those related to luteoreticulin biosynthesis. nih.govh1.coleibniz-hki.denih.govresearchgate.netresearchgate.net
Identification and Analysis of Biosynthetic Gene Clusters (BGCs) through Genome Mining and Bioinformatic Approaches
The genes encoding the PKS enzymes and associated tailoring enzymes involved in the biosynthesis of a natural product are typically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). researchgate.netillinois.edugithub.io Identifying and analyzing these BGCs is crucial for understanding the biosynthetic pathway. Genome mining, coupled with bioinformatic tools, has become a powerful approach for discovering and characterizing BGCs, including those for polyketides. frontiersin.orgresearchgate.netillinois.edugithub.iofrontiersin.orgactinobase.org While the specific BGC for Streptomyces luteoreticuli directly responsible for luteoreticulin biosynthesis may not have been fully characterized in all databases, studies involving the engineering of related pathways, such as the aureothin BGC from Streptomyces thioluteus, have provided significant insights into the genetic basis for luteoreticulin production. nih.govresearchgate.neth1.corsc.orgsecondarymetabolites.org Bioinformatic analysis of PKS BGCs allows for the prediction of the domain organization of the PKS enzymes, the nature of the starter and extender units utilized, and the types of modifications (e.g., ketoreduction, dehydration, enoyl reduction) that occur during chain elongation. actinobase.org
Unique Features of the Luteoreticulin PKS Assembly Line
Research, particularly involving the engineering of related PKS systems, has highlighted some unique features relevant to the luteoreticulin PKS assembly line. Studies on reprogramming the aureothin PKS to produce luteoreticulin have revealed that an acyltransferase (AT) domain can exhibit iterative behavior, loading an extender unit onto both its cognate acyl carrier protein (ACP) and a downstream ACP. nih.govh1.co This represents a novel instance of non-colinear activity within a Type I PKS. h1.co Furthermore, a ketoreductase (KR) domain has been identified as a potential branching point or switch between diverging biosynthetic pathways, such as those leading to aureothin and luteoreticulin. leibniz-hki.denih.govresearchgate.netnih.gov Impaired or altered function of a KR domain can channel intermediates towards different products. researchgate.netnih.gov The precise mechanisms governing module skipping and non-colinear polyketide assembly in the context of luteoreticulin biosynthesis are areas of ongoing research, offering insights into the flexibility and complexity of modular PKS systems. leibniz-hki.denih.govresearchgate.netresearchgate.net
Interactive Table 2: Key Enzymatic Domains in Type I PKS and Their Functions
| Domain Name | Abbreviation | Primary Function |
| Acyltransferase | AT | Selects and loads starter and extender units onto the ACP mdpi.com |
| Acyl Carrier Protein | ACP | Carries the growing polyketide chain via a phosphopantetheine arm mdpi.com |
| Ketosynthase | KS | Catalyzes the decarboxylative condensation of the acyl chain and extender unit mdpi.com |
| Ketoreductase | KR | Catalyzes the reduction of a β-keto group leibniz-hki.denih.govresearchgate.netnih.gov |
| Dehydratase | DH | Catalyzes the dehydration of a β-hydroxy group |
| Enoyl Reductase | ER | Catalyzes the reduction of a double bond |
| Thioesterase | TE | Releases the mature polyketide chain from the PKS acs.org |
Note: The specific set and order of these domains vary between different PKS modules and pathways.
Compound Names and PubChem CIDs
Utilization of Nicotinic Acid as a Starting Unit
While the search results primarily focus on the polyketide elongation and modification steps, the biosynthesis of polyketides typically begins with a starter unit. Although not explicitly detailed in the provided search snippets for luteoreticulin specifically, polyketide biosynthesis pathways utilize various starter units, often derived from activated carboxylic acids like acetyl-CoA or propionyl-CoA, or sometimes aromatic precursors. Nicotinic acid (also known as niacin or vitamin B3) is a pyridine-3-carboxylic acid sigmaaldrich.comgenome.jp. While nicotinic acid is a precursor for NAD and NADP and is involved in various metabolic pathways sigmaaldrich.com, its direct utilization as a starter unit in the biosynthesis of luteoreticulin is not explicitly confirmed in the provided search results. However, given that luteoreticulin is a nitro-substituted polyketide acs.orgnih.gov, and the search results mention the involvement of a pyrone ring nih.govnih.gov, further investigation would be needed to definitively establish the origin of all parts of the molecule, including whether nicotinic acid or a derivative serves as a starter or an incorporated building block.
Iterative Function and Non-Colinear Behavior of Acyltransferase (AT) Domains
Modular Type I PKSs generally follow a co-linear rule, where each module performs one cycle of chain elongation nih.govbeilstein-journals.org. However, deviations from this rule, including iterative use of modules or domains and non-colinear assembly, have been observed in bacterial Type I PKSs nih.govbeilstein-journals.orgbiorxiv.org. In the context of luteoreticulin and related polyketides like aureothin, an unprecedented scenario has been described where an Acyltransferase (AT) domain iteratively loads an extender unit onto both its cognate Acyl Carrier Protein (ACP) and a downstream ACP acs.orgnih.govresearchgate.net. This aberrant function represents a novel instance of non-colinear behavior of PKS domains acs.orgnih.govresearchgate.net. This finding suggests a plasticity in PKS assembly lines that was previously not fully appreciated researchgate.net.
Context-Dependent Regiospecificity of Associated Pyran-2-one Methyl Transferase
Luteoreticulin contains a pyrone ring nih.govnih.gov, which is a type of 2H-pyran-2-one bocsci.comclockss.org. Methylation is a common modification in natural product biosynthesis, often catalyzed by methyltransferases. In the biosynthesis of luteoreticulin and related compounds, an unexpected, context-dependent switch in the regiospecificity of a pyrone methyl transferase has been observed acs.orgnih.govresearchgate.net. This indicates that the specific site of methylation on the pyrone ring is not solely determined by the methyltransferase enzyme itself but is influenced by the surrounding enzymatic context within the PKS assembly line. This context-dependency adds another layer of complexity to the precise control of polyketide structure during biosynthesis.
Enzymatic Mechanisms and Catalytic Processes within the PKS Pathway
The modular Type I PKS pathway for luteoreticulin involves a series of enzymatic reactions catalyzed by different domains within the PKS modules. These mechanisms dictate the structure and modifications of the growing polyketide chain.
Role of Ketoreductase (KR) Domains in Divergent Biosynthetic Outcomes
Ketoreductase (KR) domains are crucial in polyketide biosynthesis, catalyzing the NADPH-dependent reduction of β-keto groups to β-hydroxy groups ebi.ac.uk. In the biosynthesis of aureothin and luteoreticulin, which are structurally related polyketides, a single β-keto processing domain, specifically a ketoreductase domain, acts as a switch between diverging biosynthetic pathways nih.govresearchgate.netresearchgate.netresearchgate.net. Dysfunction or a simple point mutation in this KR domain within the Type I PKS can dramatically affect the metabolic profile, leading to the production of either aureothin or luteoreticulin nih.govresearchgate.netresearchgate.netresearchgate.net. This highlights the critical role of KR domains in determining the final reduction state and thus the structural diversity of polyketide products nih.gov.
Investigation of Non-Colinear Polyketide Assembly and Module Skipping Phenomena
While modular PKSs typically exhibit co-linearity, where each module adds a single building block, non-colinear assembly and module skipping phenomena have been observed nih.govnih.govbeilstein-journals.orgbiorxiv.orgresearchgate.netresearchgate.net. In the context of luteoreticulin biosynthesis, factors governing non-colinear polyketide assembly involving module skipping have been elucidated through studies involving heterologous expression, mutagenesis, and metabolite analyses nih.govresearchgate.netresearchgate.net. This can occur when an intermediate skips a downstream module in the assembly line researchgate.net. The mechanism for such deviations from co-linearity can involve direct cross-modular interaction between domains, suggesting plasticity in PKS catalysis researchgate.net. Module skipping has also been observed following the deletion of specific domains in engineered systems istis.sh.cn.
Comparative Biosynthesis Studies with Structurally Related Polyketides
Significant insights into luteoreticulin biosynthesis have been gained by comparing its pathway to those of structurally related nitroaryl polyketides, specifically aureothin and neoaureothin (B8089337) (also known as spectinabilin). nih.govnih.gov These compounds share a common origin from Streptomyces species and feature similar structural elements, including a nitroaryl moiety and a polyketide-derived backbone. nih.govnih.govwikipedia.orgontosight.ai
Interrelationships with Aureothin and Neoaureothin Biosynthetic Pathways
Aureothin, neoaureothin, and luteoreticulin are considered to have a joint evolutionary origin, produced by diverse Streptomyces species. nih.govh1.co Comparative analysis of their biosynthetic gene clusters, particularly the PKS assembly lines, reveals remarkable similarities. nih.gov All three pathways utilize a para-nitrobenzoate (PNBA) starter unit. wikipedia.orgresearchgate.net PNBA is derived from para-aminobenzoate (PABA) through the action of an N-oxygenase, such as AurF in the aureothin pathway. wikipedia.orgnih.govpnas.org
The core polyketide backbones of these compounds are assembled by type I modular PKSs. A notable feature shared by the aureothin and neoaureothin PKS systems is the deviation from the principle of colinearity, where individual PKS modules or domains are used iteratively. nih.govnih.govresearchgate.netacs.org This iterative use allows fewer modules to catalyze more chain elongation steps than would be predicted by the standard modular PKS model. nih.govresearchgate.net
While aureothin and neoaureothin primarily differ in the length of their polyene backbones (neoaureothin having two additional propionate (B1217596) units), luteoreticulin exhibits a different polyketide chain length and scaffold. nih.govresearchgate.netnih.gov Research has demonstrated that a single β-keto processing domain within the PKS can act as a switch, diverting the biosynthetic pathway towards either aureothin or luteoreticulin. nih.govresearchgate.net This highlights the subtle yet significant differences in enzymatic function that dictate the final product structure.
Further tailoring reactions, such as O-methylation catalyzed by methyltransferases (e.g., AurI/NorI) and furan (B31954) ring formation mediated by monooxygenases (e.g., AurH/NorH), occur in both aureothin and neoaureothin pathways, contributing to their final structures. wikipedia.orgresearchgate.netnih.gov While the specific tailoring enzymes for luteoreticulin are not as extensively characterized as those for aureothin and neoaureothin, the presence of similar functional groups in luteoreticulin suggests analogous post-PKS modifications.
Comparative analysis of the gene clusters and enzymatic activities has allowed for the rational engineering of PKS systems. For instance, the modular aur PKS system from Streptomyces thioluteus (an aureothin producer) has been successfully reprogrammed through genetic recombination and domain exchanges to produce luteoreticulin. nih.govh1.corsc.orgfrontiersin.org This demonstrates the close mechanistic relationship between these pathways and the potential for manipulating PKS modules to generate structural diversity.
The following table summarizes some key features of the gene clusters and PKS systems involved:
| Feature | Aureothin (aur) Gene Cluster | Neoaureothin (nor) Gene Cluster | Luteoreticulin Biosynthesis (Proposed/Engineered) |
| Producer Organism(s) | Streptomyces thioluteus | Streptomyces orinoci, Streptomyces spectinabilis | Streptomyces luteoreticuli |
| Gene Cluster Size | ~27-39 kb | ~39 kb | Not fully elucidated natively |
| PKS Type | Type I Modular | Type I Modular | Type I Modular (inferred/engineered) |
| Number of PKS Modules | Four modules catalyze five extensions | Contains additional modules compared to aur PKS | Requires specific PKS architecture/domain function for scaffold |
| Iteration | Iterative use of modules/domains observed | Iterative use of modules/domains observed nih.govacs.org | Likely involves iterative steps or module skipping nih.govfrontiersin.org |
| Starter Unit | para-nitrobenzoate (PNBA) | para-nitrobenzoate (PNBA) researchgate.net | para-nitrobenzoate (PNBA) (inferred/engineered) |
| Key Tailoring Enzymes | AurF (N-oxygenase), AurI (methyltransferase), AurH (monooxygenase) wikipedia.orgresearchgate.netnih.govpnas.orgebi.ac.uk | NorF (N-oxygenase homolog), NorI (methyltransferase), NorH (monooxygenase) researchgate.net202.54.226 | Analogous tailoring enzymes likely involved |
Evolutionary Trajectories of PKS Systems and Their Diversification Leading to Luteoreticulin
The structural diversity observed in polyketides like luteoreticulin, aureothin, and neoaureothin is a result of the evolutionary processes that have shaped their PKS systems. The close relationship between the aur and nor gene clusters suggests that one may have evolved from the other. researchgate.net Evolutionary studies, including phylogenetic analysis of PKS domains, provide insights into these relationships. nih.govresearchgate.net
The modular nature of type I PKSs facilitates evolutionary diversification through mechanisms such as gene duplication, domain shuffling, and recombination events. acs.org In cis-AT PKSs, which include the aureothin and neoaureothin synthases, gene duplication within the same gene cluster is thought to be a driver of diversification. acs.org The instability of Streptomyces chromosomes, which are large and linear, contributes to genomic plasticity and facilitates events like horizontal gene transfer, recombination, gene duplication, and deletion, all of which can impact PKS gene clusters. acs.org
The iterative use of PKS modules, a characteristic of the aureothin and neoaureothin pathways, is considered an intriguing aspect of PKS evolution and function. nih.govacs.orgnih.gov This "stuttering" behavior allows for the synthesis of complex polyketide chains with fewer catalytic units. nih.govacs.org The ability of a single domain, such as a ketoreductase, to influence the final polyketide scaffold and chain length, as observed in the divergence between aureothin and luteoreticulin biosynthesis, highlights a mechanism for generating chemical diversity through subtle changes in enzymatic activity. nih.govresearchgate.net
Rational design and engineering experiments, where domains are swapped or gene clusters are manipulated, effectively emulate natural evolutionary processes. nih.govh1.coresearchgate.netfrontiersin.org The successful conversion of the aureothin PKS into a luteoreticulin-producing system by specific genetic modifications underscores the underlying evolutionary relationship and the potential for PKS plasticity to lead to diverse natural products. nih.govh1.corsc.org This research not only helps understand the natural evolution of these pathways but also provides strategies for generating novel polyketide structures through synthetic biology.
Synthetic Biology and Metabolic Engineering for Luteoreticulin and Analogues
Rational Design and Reprogramming of Biosynthetic Pathways
Rational design in the context of luteoreticulin biosynthesis involves understanding the enzymatic steps and genetic components of its natural production pathway, often by studying related polyketides. This knowledge is then applied to engineer existing pathways or construct new ones.
Construction of Artificial Luteoreticulin Biosynthetic Pathways
The construction of artificial biosynthetic pathways for luteoreticulin often involves borrowing genetic elements from the biosynthetic gene clusters (BGCs) of related polyketides. A notable example involves the reprogramming of the aureothin (B1665325) BGC to produce luteoreticulin. By selectively deleting and swapping domains within the modular type I polyketide synthase (PKS) responsible for aureothin biosynthesis, researchers have successfully created a system that directs the synthesis towards luteoreticulin and other derivatives illinois.eduh1.co. This approach demonstrates that artificial pathways can be designed by utilizing genes from a single BGC, potentially mimicking natural evolutionary processes h1.co. The modular nature of PKS enzymes, which assemble polyketide chains through stepwise condensation reactions, makes them amenable to this type of engineering google.com.
Methodologies for Genetic Recombination and Domain Swapping in PKS Modules
Genetic recombination and domain swapping are key methodologies for reprogramming PKS modules to alter their product specificity. Modular PKSs are large multi-enzyme complexes composed of several modules, each containing specific catalytic domains (e.g., ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP)) that dictate the incorporation of specific building blocks and the subsequent modifications google.com.
Domain swapping involves replacing a domain in one PKS module with a homologous domain from a different module or PKS. This is particularly relevant for AT domains, which are responsible for selecting the acyl-CoA extender unit, thus influencing the chemical structure of the growing polyketide chain researchgate.netrsc.org. Rational genetic recombination, guided by the understanding of PKS structure and function, allows for the creation of chimeric PKSs with altered catalytic activities h1.co. Studies have shown that carefully selected splice points for domain swapping, sometimes guided by evolutionary analysis, can improve the success rate of generating functional chimeric enzymes researchgate.netbiorxiv.org. The iterative use of domains, such as an acyltransferase (AT) domain, has also been observed in engineered pathways for luteoreticulin production, highlighting the unique capabilities that can be engineered into these systems h1.co.
Development and Optimization of Heterologous Expression Systems for Luteoreticulin Production
Heterologous expression involves producing a compound in a host organism that does not naturally synthesize it wikipedia.org. For luteoreticulin, this typically involves introducing the engineered biosynthetic gene cluster into a suitable microbial host. Streptomyces species, which are natural producers of many polyketides, are often used as hosts, particularly Streptomyces albus in the case of reprogramming the aureothin pathway h1.conih.gov.
Optimizing heterologous expression systems is crucial for achieving high yields of the desired product. This involves several strategies, including:
Selection of an appropriate host strain: Different hosts have varying capacities for expressing large BGCs and providing the necessary precursors wikipedia.orgresearchgate.net.
Optimization of genetic sequences: Codon optimization and the use of strong, regulatable promoters can enhance gene expression levels wikipedia.orgfrontiersin.org.
Balancing enzyme kinetics: Ensuring that the activity of enzymes in the introduced pathway is balanced to prevent the accumulation of toxic intermediates and maximize product formation mdpi.com.
Engineering host metabolism: Modifying the host's metabolic pathways to increase the supply of precursor molecules required for luteoreticulin biosynthesis d-nb.info.
Optimization of culture conditions: Adjusting media composition, temperature, and aeration can significantly impact product yield researchgate.net.
While Escherichia coli is a common host for heterologous expression due to its ease of culture and genetic manipulation, expressing complex modular PKSs can be challenging, sometimes leading to insoluble or misfolded proteins researchgate.netfrontiersin.org. Alternative hosts like Pichia pastoris or other Streptomyces strains may be better suited for certain natural product pathways frontiersin.orgmdpi.com.
Combinatorial Biosynthesis Approaches for Luteoreticulin Derivatives
Combinatorial biosynthesis is a strategy that leverages the modularity of biosynthetic pathways, particularly PKSs and non-ribosomal peptide synthetases (NRPSs), to generate libraries of novel compounds. By mixing and matching genes, domains, or modules from different biosynthetic clusters, researchers can create hybrid pathways that produce "unnatural" natural products or analogues with altered structures nih.govresearchgate.net.
Strategies for Generating Novel Luteoreticulin Analogues through Pathway Manipulation
Strategies for generating novel luteoreticulin analogues through pathway manipulation include:
Module swapping: Exchanging entire modules between related PKS pathways. This can lead to significant changes in the polyketide backbone structure researchgate.net.
Domain substitution: Replacing specific domains within modules, as discussed in Section 3.1.2, to alter substrate specificity or introduce different chemical modifications (e.g., reduction, dehydration) nih.govresearchgate.net.
Introduction of tailoring enzymes: Incorporating additional enzymes, such as methyltransferases, oxidoreductases, or glycosyltransferases, from other pathways to modify the core polyketide structure at specific positions f1000research.com.
Alteration of starter and extender units: Engineering the pathway to accept non-native starter molecules or alternative extender units can lead to the incorporation of different chemical moieties into the polyketide chain rsc.org.
Gene inactivation or deletion: Removing specific genes or domains can result in truncated products or intermediates, which may have novel activities nih.gov.
By applying these strategies to the luteoreticulin biosynthetic pathway or engineered pathways capable of producing luteoreticulin, researchers can create a diverse array of related compounds.
Approaches for Enhancing the Molecular Diversity of Luteoreticulin-Related Compounds
Enhancing the molecular diversity of luteoreticulin-related compounds goes beyond simple pathway manipulation and can involve more systematic and high-throughput approaches:
Creating libraries of chimeric enzymes: Generating a collection of PKS enzymes with various combinations of swapped domains or modules google.comresearchgate.net.
Directed evolution: Applying evolutionary principles in the laboratory to improve enzyme activity, alter substrate specificity, or evolve new catalytic functions within the biosynthetic pathway enzymes f1000research.com.
Using promiscuous enzymes: Incorporating enzymes known to accept a broader range of substrates to increase the variability of the incorporated building blocks or modifications f1000research.com.
Recombineering: Utilizing homologous recombination systems to facilitate the efficient and precise manipulation of large BGCs, enabling the rapid generation of diverse pathway variants google.com.
Synthetic gene libraries: Constructing synthetic genes encoding pathway enzymes with randomized or targeted variations at specific positions to explore the sequence-function landscape biorxiv.org.
These approaches, often coupled with high-throughput screening methods, allow for the exploration of a vast chemical space and the discovery of novel luteoreticulin analogues with potentially improved or altered biological activities nih.govbiosolveit.de. The goal is to generate a library of compounds with diverse structural features, particularly focusing on scaffold diversity, which is considered crucial for impacting biological function cam.ac.uk.
Compound Table
| Compound Name | PubChem CID |
| Luteoreticulin | Not readily available in search results focused on synthetic biology. (Further search needed if required and within scope) |
| Aureothin | 101549 [Based on context of related polyketides] |
| Luteolin (B72000) | 5280445 nih.gov |
Interactive Data Table (Example - conceptual, as specific yield data for engineered luteoreticulin pathways was not detailed in the search results)
While specific quantitative data on engineered luteoreticulin production yields from different strategies was not consistently available across the search results, the research highlights the potential for increased production and diversification. A conceptual table illustrating the impact of different engineering strategies could look like this if data were available:
| Engineering Strategy | Host Organism | Outcome | Fold Improvement (Conceptual) | Reference |
| Reprogramming Aureothin BGC (Domain Swaps) | Streptomyces albus | Production of Luteoreticulin & Analogues | N/A | illinois.eduh1.conih.gov |
| Optimization of Heterologous Expression | Various | Improved Titer/Solubility of Recombinant PKS | Variable | researchgate.netfrontiersin.org |
| Combinatorial Biosynthesis (Module Swaps) | Various | Generation of Novel Polyketide Analogues | N/A | google.comresearchgate.net |
This table is illustrative and based on the types of outcomes described in the search results, rather than specific numerical data which was not provided in a format suitable for a detailed data table within the scope of the query results.
Detailed Research Findings (Synthesized from Search Results)
Key research findings synthesized from the provided search results include:
The successful rational reprogramming of the aureothin modular type I PKS in Streptomyces albus through genetic recombination and domain exchanges to produce luteoreticulin and novel derivatives. This demonstrated that an artificial pathway could be constructed using genes from a single native BGC illinois.eduh1.conih.gov.
The observation of the iterative use of an AT domain in the engineered luteoreticulin pathway, suggesting unique enzymatic mechanisms can be revealed or engineered through pathway manipulation h1.co.
The recognition that AT domains are preferred targets for domain swapping in PKS engineering due to their role in polyketide diversification by selecting extender units researchgate.netrsc.org.
The application of synthetic biology tools, such as DNA assembler and genome editing techniques like CRISPR/Cas9, to accelerate the genetic manipulation of biosynthetic pathways for natural product production illinois.edumedcraveonline.com.
The use of heterologous expression systems, particularly in Streptomyces and potentially other hosts like E. coli or P. pastoris, to produce polyketides, although challenges like protein folding and precursor supply need optimization wikipedia.orgresearchgate.netfrontiersin.orgmdpi.com.
The concept of combinatorial biosynthesis as a means to generate structural diversity by manipulating biosynthetic enzymes and pathways, offering opportunities to create natural product analogues with potentially enhanced properties nih.govresearchgate.net.
The exploration of strategies like module swapping, domain substitution, and the introduction of tailoring enzymes to create novel polyketide structures related to luteoreticulin google.comresearchgate.netnih.govf1000research.com.
The use of techniques such as directed evolution and recombineering to enhance the molecular diversity of compounds generated through combinatorial biosynthesis google.comf1000research.com.
The importance of focusing on scaffold diversity in generating libraries of compounds with varied biological activities cam.ac.uk.
Advanced Genetic Manipulation Techniques in Producer Microorganisms
Genetic manipulation techniques are crucial for studying and enhancing the biosynthesis of natural products like luteoreticulin. Recent advancements in genome editing and engineering tools have revolutionized the ability to precisely modify microbial genomes for optimizing biosynthetic pathways and activating silent gene clusters hilarispublisher.commdpi.comresearchgate.netresearchgate.net.
Genome editing technologies, particularly the CRISPR-Cas system, have become powerful tools for precise manipulation of microbial genomes involved in natural product biosynthesis mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov. These technologies enable targeted modifications such as gene insertion, deletion, replacement, and single base pair alterations, facilitating the optimization of biosynthetic pathways nih.gov.
In the context of polyketides like luteoreticulin, which are synthesized by modular polyketide synthases (PKSs), genome editing can be used to engineer these complex enzymatic assembly lines nih.govacs.org. Rational genetic recombination and domain exchanges within PKS gene clusters have been demonstrated to reprogram their activity and produce different polyketide structures, including the successful reprogramming of the aur polyketide synthase to generate luteoreticulin nih.govrsc.org. This involves using genes from a single biosynthetic gene cluster to design artificial pathways nih.gov.
Studies have shown that even single point mutations in type I PKS can dramatically affect the metabolic profile, highlighting the potential of precise genome editing to alter product outcomes nih.gov. Engineering efforts can target specific domains within PKSs, such as ketosynthase (KS) domains, which play a role in controlling which intermediates proceed along the assembly line acs.org.
Metabolic engineering strategies also involve redesigning metabolic pathways to enhance metabolic flux towards target metabolites, improve pathway efficiency, and alleviate bottlenecks hilarispublisher.com. Techniques like CRISPR-Cas9 facilitate precise modifications to introduce beneficial traits that increase the yield and quality of natural products hilarispublisher.com. For instance, CRISPR-Cas9 has been used to optimize protein expression frameworks in Escherichia coli for increased yields of recombinant proteins mdpi.com.
While significant progress has been made, engineering modular PKSs remains challenging, and a deeper biochemical understanding of these machineries is a prerequisite for successful pathway engineering nih.govacs.org. Integrated approaches combining traditional mutagenesis with rational host and pathway engineering are required for systematic optimization frontiersin.org.
Microbial genomes, particularly those of fungi and actinomycetes, contain numerous biosynthetic gene clusters (BGCs) that are transcriptionally silent or weakly expressed under standard laboratory conditions mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org. These "cryptic" or "orphan" clusters represent a vast untapped source of novel natural products mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org. Activating these silent BGCs is a key strategy in natural product discovery and production.
Several methodologies are employed to activate silent BGCs:
Genetic Manipulation: This includes engineering the transcription and translation machinery by introducing mutations in RNA polymerase and other proteins to increase BGC expression frontiersin.org. Manipulating global regulators can also activate multiple pathways simultaneously frontiersin.org. Heterologous expression of BGCs in well-characterized host strains is a widely used technique to bypass the native regulation of the original producer organism researchgate.netmdpi.commdpi.com. This can involve expressing single genes or entire gene clusters mdpi.com.
Genome Editing (CRISPR-Cas9): The CRISPR-Cas9 system is a valuable tool for elucidating the compounds produced by silent clusters researchgate.net. While primarily used for functional characterization, CRISPR-mediated transcriptional activation (CRISPRa) allows for targeted activation of specific genes within BGCs, enabling rapid screening and identification of new compounds mdpi.comfrontiersin.org. CRISPRa has been applied to activate genes involved in secondary metabolite biosynthesis in fungi mdpi.com.
Epigenetic Modification: Epigenetic regulators, such as DNA methylation and histone acetylation, play a significant role in controlling the expression of BGCs mdpi.comresearchgate.netfrontiersin.orgencyclopedia.pub. Treating microorganisms with epigenetic modifiers, such as DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, can alter the chromatin state and induce the expression of silent clusters mdpi.comresearchgate.netencyclopedia.pub. This approach can amplify the chemical diversity of natural products obtained from microbial cultures mdpi.com.
Co-culture: Co-culturing different microorganisms can induce the expression of silent BGCs through interspecies communication and signaling molecules encyclopedia.pub.
OSMAC (One Strain Many Compounds): This technique involves varying cultivation conditions, such as media composition, temperature, and pH, to trigger the expression of silent BGCs and promote the production of secondary metabolites encyclopedia.pub.
While these methods have shown success in various fungal and bacterial species, the complexity of fungal genetic systems and the lack of comprehensive genetic information for many strains can pose challenges researchgate.net. Despite these challenges, the application of advanced genetic manipulation techniques continues to expand the potential for discovering and producing novel natural products from previously silent biosynthetic pathways.
Table 1: Examples of Genetic Manipulation Techniques for Biosynthetic Pathway Optimization and Silent Gene Cluster Activation
| Technique | Description | Application in Natural Product Biosynthesis | Relevant to Luteoreticulin/RiPPs/Polyketides |
| CRISPR-Cas9 Genome Editing | Precise modification of specific DNA sequences (insertion, deletion, substitution) nih.gov. | Optimizing existing pathways, introducing new genes, removing inhibitory elements mdpi.comnih.gov. | Used in Streptomyces for introducing attB sites for gene integration and potential BGC amplification frontiersin.org. Applied to fungal systems for secondary metabolite production researchgate.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org. |
| CRISPR-mediated Transcriptional Activation (CRISPRa) | Targeted activation of gene expression without inducing double-strand breaks mdpi.comfrontiersin.org. | Inducing expression of silent BGCs mdpi.comfrontiersin.org. | Applied to activate genes involved in secondary metabolite biosynthesis in fungi mdpi.com. Potential for activating silent RiPP or polyketide BGCs. |
| Heterologous Expression | Cloning and expressing BGCs or genes in a different host organism researchgate.netmdpi.commdpi.com. | Bypassing native regulation, facilitating genetic manipulation in amenable hosts, confirming gene function mdpi.commdpi.com. | Used to reprogram the aur PKS for luteoreticulin production nih.gov. Applicable for expressing RiPP or polyketide BGCs from less tractable producers researchgate.net. |
| Epigenetic Modification (using inhibitors) | Altering chromatin structure through inhibition of enzymes like DNMTs and HDACs mdpi.comresearchgate.netencyclopedia.pub. | Inducing expression of silent BGCs mdpi.comresearchgate.netencyclopedia.pub. | General method for activating silent BGCs in fungi and bacteria, potentially applicable to producers of luteoreticulin or its analogues mdpi.comresearchgate.netencyclopedia.pub. |
| Rational PKS Engineering | Modifying domains or modules within polyketide synthases through genetic recombination nih.govacs.org. | Altering polyketide structure, creating novel analogues, improving catalytic efficiency nih.govacs.org. | Successfully used to reprogram the aur PKS into a luteoreticulin assembly line nih.govrsc.org. Relevant for generating luteoreticulin analogues. |
| Manipulation of Global Regulators | Targeting genes that control the expression of multiple BGCs frontiersin.org. | Activating multiple silent pathways simultaneously to discover diverse metabolites frontiersin.org. | Potential for coordinated activation of multiple BGCs, including those for RiPPs or polyketides. |
Biological Activities and Mechanistic Investigations of Luteoreticulin
Investigations into Antimicrobial Bioactivity
Luteoreticulin is described as an antibiotic. Research has indicated its activity against certain organisms.
Studies have reported specific activities of luteoreticulin, notably its effects on certain invertebrates. It has demonstrated mosquitocidal activity against Aedes aegypti. secondarymetabolites.org Additionally, nematocidal activity against Caenorhabditis elegans has been observed. secondarymetabolites.org
Data on Specific Activities:
| Target Organism | Activity |
| Aedes aegypti | Mosquitocidal |
| Caenorhabditis elegans | Nematocidal |
While luteoreticulin exhibits antimicrobial properties, detailed cellular and molecular mechanisms underlying its action are not extensively elucidated in the available research. Further studies are required to understand how luteoreticulin interacts with microbial cells and the specific pathways it affects to exert its antimicrobial effects. ontosight.ai
Research into Anti-Inflammatory Activity
The potential for luteoreticulin to possess anti-inflammatory activity has been noted in ongoing research. ontosight.ai
Research into the anti-inflammatory effects of luteoreticulin is in progress. ontosight.ai However, specific cellular and molecular pathways modulated by luteoreticulin in the context of inflammation have not been clearly characterized in the provided information. Further investigation is needed to delineate the precise mechanisms involved in its potential anti-inflammatory actions.
Research into Antitumor Activity
Luteoreticulin is considered a potential candidate for antitumor applications. ontosight.ai Metabolites within the same class of nitrophenyl pyranones, to which luteoreticulin belongs, have been described as potent antitumor agents. nih.gov Luteoreticulin has also been mentioned in the context of anticancer natural products.
While luteoreticulin is recognized for its potential antitumor activity ontosight.ainih.gov, detailed studies specifically on luteoreticulin using preclinical cancer models or investigations into its direct effects on cellular proliferation are not extensively documented in the provided information. Research into the mechanisms by which luteoreticulin or its related compounds exert antitumor effects, such as influencing cellular proliferation, is an area requiring further exploration. ontosight.ai
Investigations into Insecticidal and Nematocidal Bioactivity
Luteoreticulin has demonstrated bioactivity against certain insects and nematodes. caymanchem.commedchemexpress.commedchemexpress.comlabchem.com.my
Studies on Mosquitocidal Activity against Aedes aegypti
Luteoreticulin has shown mosquitocidal activity against Aedes aegypti. caymanchem.commedchemexpress.commedchemexpress.comlabchem.com.my Studies have reported that luteoreticulin exhibits activity against A. aegypti when used at a concentration of 6.25 mg/L. caymanchem.commedchemexpress.commedchemexpress.comlabchem.com.my
Research into other natural compounds has explored their larvicidal activity against Aedes aegypti, identifying various plant extracts and essential oils with efficacy. nih.goventomologyjournals.comnih.govembrapa.brscielo.brplos.orgscielo.sa.crmdpi.com These studies often determine lethal concentrations (LC₅₀ and LC₉₅ values) and identify active chemical constituents. nih.goventomologyjournals.comembrapa.brscielo.brplos.org For example, studies on essential oils have shown varying LC₅₀ values against A. aegypti larvae, such as Cymbopogon flexuosus (LC₅₀ = 17.1 ppm) and Citrus sinensis (LC₅₀ = 20.6 ppm). nih.gov Plant extracts like Abuta grandifolia have shown high larvicidal activity with an LC₅₀ = 2.6 µg/ml. nih.gov While these studies highlight the potential of natural products as insecticides, the specific molecular target or mechanism of luteoreticulin's mosquitocidal activity against A. aegypti is not detailed in the provided information. However, research on other compounds like flavonoids suggests mechanisms involving the inhibition of enzymes crucial for insect development, such as glutathione (B108866) S-transferase Noppera-bo, which is involved in ecdysone (B1671078) biosynthesis. nih.gov
Studies on Nematocidal Activity against Caenorhabditis elegans
Luteoreticulin also exhibits nematocidal activity against Caenorhabditis elegans. caymanchem.commedchemexpress.commedchemexpress.comlabchem.com.my C. elegans is a commonly used model organism for screening and studying nematocidal effects. mdpi.com Studies using C. elegans as a screening platform for other potential nematocidal agents, such as culture filtrates from entomopathogenic fungi, have assessed mortality rates, locomotor behavior, and reproduction. mdpi.com For instance, a study on Metarhizium anisopliae CQMa421 filtrate showed multi-stage nematocidal activity against C. elegans with high mortality rates across different larval and adult stages. mdpi.com This filtrate also disrupted locomotion, reproduction, and intestinal integrity in C. elegans. mdpi.com While luteoreticulin's activity against C. elegans is noted, the specific details of its effects on C. elegans survival, behavior, or underlying mechanisms are not elaborated in the provided search results.
Research into Anti-Neuroinflammatory Activity
Luteoreticulin has been investigated for its potential anti-neuroinflammatory activity. researchgate.netdntb.gov.ua
Modulation of Inflammatory Responses in Specific Neural Cell Types (e.g., LPS-induced BV-2 cells)
Studies have indicated that luteoreticulin exhibits moderate anti-neuroinflammatory activity against inflammation induced by lipopolysaccharide (LPS) in BV-2 cells. researchgate.netdntb.gov.ua BV-2 cells, an immortalized murine microglial cell line, are widely used as an in vitro model to study neuroinflammation. mdpi.comfrontiersin.org LPS is commonly used to stimulate an inflammatory response in these cells, mimicking neuroinflammatory conditions. mdpi.comfrontiersin.orgnih.gov
Research on other compounds in LPS-stimulated BV-2 cells has shed light on potential mechanisms of anti-neuroinflammatory action. These mechanisms often involve the modulation of key signaling pathways such as NF-κB and MAPK (ERK, JNK). mdpi.comfrontiersin.orgnih.govscielo.brscielo.brbiomolther.orgnih.govnih.gov Activation of microglia by LPS leads to the production and release of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). frontiersin.orgnih.govscielo.brscielo.brbiomolther.orgnih.gov Anti-inflammatory compounds can suppress the expression and production of these mediators. nih.govscielo.brscielo.brbiomolther.orgnih.govnih.gov
Studies have shown that compounds with anti-neuroinflammatory effects in LPS-induced BV-2 cells can inhibit the activation and nuclear translocation of NF-κB, reduce the phosphorylation of IκB, and modulate MAPK signaling pathways. frontiersin.orgnih.govscielo.brscielo.brbiomolther.orgnih.govnih.gov For instance, some compounds have been shown to inhibit the phosphorylation of IKK and TAK1, which are upstream components of the NF-κB pathway. nih.gov Modulation of the MyD88-dependent pathway, which is involved in TLR4 signaling activated by LPS, has also been observed. nih.govnih.gov Additionally, some anti-inflammatory agents can modulate oxidative stress by affecting enzymes like SOD and CAT and influencing pathways like Nrf2. mdpi.com While luteoreticulin has shown anti-neuroinflammatory activity in this model, the provided information does not detail the specific molecular targets or pathways it modulates within LPS-induced BV-2 cells. However, the observation of moderate activity suggests potential interactions with inflammatory signaling cascades. researchgate.netdntb.gov.ua
Structure Activity Relationship Sar Studies and Analog Design for Luteoreticulin
Elucidation of Key Structural Determinants Governing Luteoreticulin's Biological Activities
The biological activities of polyketides like Luteoreticulin are often dictated by specific regions or functional groups within their complex structures. While detailed, specific research findings on the key structural determinants of Luteoreticulin's activity are not extensively detailed in the provided search results, the broader context of polyketide SAR and flavonoid SAR (given Luteoreticulin's structural class) offers insights into general principles.
For flavonoids, which share some structural characteristics with parts of Luteoreticulin, SAR studies have shown that the presence and position of hydroxyl groups significantly contribute to their anti-inflammatory and antioxidant activities. Specifically, the ortho-dihydroxy groups on the B ring and the hydroxyl substitution pattern at the C-5 position of the A ring are highlighted as important contributors to these activities in related flavonoid structures such as luteolin (B72000). nih.gov
In the context of polyketide biosynthesis, the modular nature of polyketide synthases (PKSs) dictates the assembly of the polyketide chain, and variations in these enzymatic assembly lines can lead to structurally diverse compounds with potentially different activities. acs.orgnih.govacs.orgnih.gov This suggests that modifications to the polyketide backbone during biosynthesis or through chemical modification can impact the final biological profile.
Rational Design and De Novo Synthesis of Luteoreticulin Derivatives for Modulated Bioactivity
Rational design and de novo synthesis of derivatives involve creating new molecules based on the structural insights gained from SAR studies. The goal is to enhance desired activities, reduce undesirable ones, or improve properties like stability or bioavailability.
One approach to designing derivatives of natural products like Luteoreticulin is to modify functional groups. For example, acylation of hydroxyl groups in related flavonoid structures like luteolin has been explored to improve properties such as antiproliferative activity and potentially bioavailability. nih.gov Studies have synthesized mono-acyl luteolin derivatives, finding that some exhibited improved antiproliferative activity compared to luteolin while maintaining comparable radical scavenging activity. nih.gov This suggests that similar modifications to Luteoreticulin's hydroxyl groups could be a strategy for analog design.
Another strategy involves exploring structural variations guided by related natural products or biosynthetic pathways. The biosynthesis of Luteoreticulin involves a polyketide assembly line. acs.orgacs.orgnih.govresearchgate.net Rational design can involve manipulating these biosynthetic pathways or using synthetic chemistry to create analogs that mimic intermediates or products from modified pathways. The concept of "morphing" one polyketide assembly line into another, such as turning the aureothin (B1665325) pathway into a Luteoreticulin assembly line, illustrates the potential for generating structural diversity and novel compounds through biosynthetic engineering or inspired synthesis. acs.orgresearchgate.net
Research has also explored the synthesis of C-8 arylated luteolin derivatives as inhibitors of influenza endonuclease, demonstrating that structural modifications, such as substituting a glucose moiety with an aryl group, can lead to compounds with comparable or improved inhibitory potency. nih.gov This highlights the potential of targeted structural changes to impact specific biological targets.
While specific detailed data tables on Luteoreticulin derivatives and their bioactivities were not found in the provided snippets, the general approaches to flavonoid and polyketide derivative synthesis and evaluation are relevant.
Application of Computational Approaches in SAR Analysis
Computational approaches play an increasingly vital role in modern SAR studies and drug discovery. These methods can complement experimental efforts by providing insights into molecular properties, interactions, and predicting biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties (descriptors) of a set of molecules and their biological activity. jetir.orgmedcraveonline.comsciencepublishinggroup.com QSAR models can be used to predict the activity of new, untested compounds and to gain a deeper understanding of which structural features are most important for activity. jetir.orgmedcraveonline.com
QSAR involves calculating various molecular descriptors that represent different aspects of a molecule's structure, such as electronic, steric, and physicochemical properties. jetir.orgmedcraveonline.com Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. jetir.orgmedcraveonline.com While no specific QSAR studies on Luteoreticulin were found, the principles of QSAR are broadly applicable to diverse sets of bioactive molecules, including polyketides and flavonoids. jetir.orgmedcraveonline.comsciencepublishinggroup.comnih.gov QSAR can aid in prioritizing which derivatives to synthesize and test experimentally, thus accelerating the lead optimization process. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) Simulations to Elucidate Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.commdpi.comnih.gov In the context of SAR, MD simulations can provide insights into the dynamic behavior of a molecule and its interactions with a biological target, such as a protein. mdpi.commdpi.comnih.gov
MD simulations can help to:
Understand the conformational flexibility of Luteoreticulin or its derivatives.
Elucidate how these molecules bind to their target sites, including identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.govyoutube.com
Estimate binding affinities. nih.gov
Explore the effect of structural modifications on binding pose and stability.
Analytical Methodologies for Luteoreticulin Research
Advanced Extraction and Purification Techniques
Efficient extraction and purification are critical initial steps in the study of luteoreticulin, a nitro-containing bacterial metabolite originally isolated from Streptomyces luteoreticuli. mimedb.orgnih.gov Given that natural products often exist in complex biological mixtures, advanced techniques are necessary to obtain luteoreticulin in sufficient purity for subsequent structural and biological characterization.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and quantification of luteoreticulin and related polyketides. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of natural products like luteoreticulin, reversed-phase HPLC, often utilizing C18 columns, is commonly employed. ontosight.aichem960.com
HPLC with diode array detection (DAD) or UV-Vis detection is frequently used to monitor the separation and detect luteoreticulin based on its characteristic UV-Vis absorption spectrum, which shows lambda max values at approximately 223 nm and 369 nm. mimedb.orgnih.gov The retention time of luteoreticulin under specific chromatographic conditions serves as an identifier, and peak area or height can be used for quantification against a calibration curve prepared with a standard of known concentration.
Research involving the biosynthesis of polyketides, including the luteoreticulin assembly line, frequently utilizes HPLC analysis to examine fermentation products and identify engineered analogues. nih.govchem960.comnih.gov For instance, HPLC analysis has been employed to show the production of new compounds in mutant strains involved in polyketide biosynthesis, with peaks displaying identical UV-Vis spectra to known compounds like cinnamomycin, which is structurally related to the products of the luteoreticulin assembly line. nih.gov
Supercritical Fluid Extraction (SFE) for Luteoreticulin Isolation
Supercritical Fluid Extraction (SFE) is recognized as an advanced extraction technique suitable for isolating bioactive compounds from natural sources, including microorganisms that produce luteoreticulin. SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of a supercritical fluid, which are intermediate between a liquid and a gas, allow for efficient penetration into the sample matrix and dissolution of analytes.
SFE offers advantages such as faster extraction times, reduced solvent consumption, and the ability to selectively extract compounds by modifying parameters like pressure, temperature, and the addition of co-solvents. Studies have evaluated the impact of SFE on the extractability of secondary metabolites from myxobacteria, a class of bacteria that can produce diverse natural products. Luteoreticulin has been specifically mentioned as a compound extractable with alcohol-modified SFE, and this technique has shown potential for enriching such compounds in extracts compared to conventional solvent extraction methods. This highlights SFE's utility in the initial stages of isolating luteoreticulin from its microbial source, providing a cleaner extract for subsequent purification steps like HPLC.
High-Resolution Spectroscopic Techniques for Structural Elucidation and Confirmation
Once extracted and purified, high-resolution spectroscopic techniques are indispensable for determining the intricate chemical structure of luteoreticulin. These methods provide detailed information about the arrangement of atoms, types of chemical bonds, and three-dimensional configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Arrangement and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including natural products like luteoreticulin. NMR provides information about the connectivity of atoms and their local electronic environment by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C.
For luteoreticulin, NMR spectroscopy has been crucial in confirming its structure and distinguishing it from related compounds like griseulin. Analysis of one-dimensional (1D) NMR spectra, such as 1H NMR and 13C NMR, provides initial information about the types of protons and carbons present and their chemical shifts. The chemical shifts and splitting patterns in the 1H NMR spectrum reveal the different proton environments and their coupling interactions. The 13C NMR spectrum provides information about the carbon skeleton.
Two-dimensional (2D) NMR techniques are particularly valuable for establishing connectivity and relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide correlations between protons and carbons, allowing for the mapping of the molecular framework. For instance, HMBC correlations can reveal couplings between protons and carbons separated by multiple bonds, which is vital for piecing together complex structures. ontosight.ai
Specific NMR data for luteoreticulin has been reported, including characteristic 1H and 13C chemical shifts in CDCl3. This data, obtained through comprehensive NMR analysis, allows researchers to assign specific signals to individual atoms within the luteoreticulin molecule, confirming its proposed structure and stereochemistry, particularly the (E,E) configuration of its double bonds.
Mass Spectrometry (MS/MS) for Compositional and Fragmentation Analysis
Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), plays a vital role in determining the molecular weight, elemental composition, and structural fragments of luteoreticulin. chem960.comnih.gov MS measures the mass-to-charge ratio (m/z) of ions, providing a highly sensitive method for detecting and identifying compounds.
For luteoreticulin, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used in conjunction with NMR to identify the compound by comparing its spectral data with published information. chem960.com The molecular ion peak in the mass spectrum provides the molecular weight, which can be used to confirm the molecular formula (C19H19NO5 for luteoreticulin). mimedb.orgnih.gov
MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information about the connectivity of atoms and the presence of specific functional groups. chem960.com This fragmentation analysis helps in confirming the structural subunits of luteoreticulin and can be particularly useful when analyzing complex mixtures or identifying related analogues produced through biosynthesis. chem960.comnih.gov The combination of HPLC with MS/MS (HPLC-MS/MS) is a powerful tool for the simultaneous separation, detection, and structural characterization of luteoreticulin in complex samples. secondarymetabolites.org
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves obtaining a high-quality crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then analyzed mathematically to generate an electron density map, from which the atomic positions and molecular structure can be determined.
Bioanalytical Methods for Characterization of Biosynthetic Pathway Intermediates and Enzymes
The study of complex natural product biosynthesis, such as that of the polyketide Luteoreticulin, relies heavily on advanced bioanalytical methodologies to identify and quantify pathway intermediates and characterize the enzymes involved. Luteoreticulin is a polyketide, and its biosynthesis is closely related to that of aureothin (B1665325), both produced by Streptomyces species. Research into Luteoreticulin biosynthesis has often involved the engineering of the aureothin polyketide synthase (PKS) system, providing valuable insights through the analysis of resulting metabolites and enzyme activities.
Key bioanalytical techniques are employed to dissect these intricate biosynthetic processes:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating and detecting compounds within complex biological matrices. These methods allow for the isolation and initial identification of pathway intermediates and the final product based on their retention times and spectral properties. wikipedia.orgnih.govlipidmaps.org
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), mass spectrometry provides sensitive detection, accurate mass determination, and structural information through fragmentation patterns. wikipedia.orgnih.govlipidmaps.org Techniques like tandem MS (MS/MS) and Selected-Reaction Monitoring (SRM) MS are particularly powerful for the targeted quantification of specific metabolites and can be used to monitor known or predicted intermediates in biosynthetic pathways, even at low concentrations within complex biological samples. wikipedia.org MS-based methods offer confident compound identification and precise quantification, making them essential for tracking the flow of metabolites through a pathway. wikipedia.org
Metabolomics: This comprehensive approach involves the quantitative characterization of the complete set of metabolites in a biological system. mcw.edumitoproteome.org Using techniques like NMR spectroscopy and mass spectrometry, metabolomics can provide a snapshot of the metabolic state of an organism or engineered strain, revealing the accumulation or depletion of pathway intermediates upon genetic manipulation or altered expression of biosynthetic enzymes. mcw.edumitoproteome.org Untargeted metabolomics can identify a wide range of metabolites, while targeted approaches focus on specific compounds of interest within the biosynthetic pathway. mcw.edu Stable-isotope tracers combined with metabolomics can also provide insights into pathway flux. mcw.edu
Enzyme Assays: These laboratory methods measure the catalytic activity of specific enzymes involved in the biosynthetic pathway. nih.govctdbase.orgnih.gov Enzyme assays typically monitor the conversion of a substrate to a product over time, often using spectroscopic techniques (e.g., measuring changes in absorbance or fluorescence) to quantify reaction rates. nih.govnih.gov By assaying the activity of purified enzymes or enzyme domains, researchers can determine substrate specificity, characterize kinetic parameters, and investigate the effects of mutations or inhibitors. nih.govnih.govwikipedia.org Direct, indirect, or coupled assay formats can be employed depending on the nature of the enzymatic reaction and the detectability of substrates or products. nih.gov
Detailed research findings on Luteoreticulin biosynthesis, particularly through the engineering of the aureothin pathway, highlight the application of these methods:
Studies involving the rational design and engineering of the modular type I aureothin PKS to produce Luteoreticulin have demonstrated the power of combining genetic manipulation with detailed metabolite analysis. wikipedia.orgwikipedia.orgnih.gov By altering specific domains within the PKS assembly line, researchers could investigate their impact on polyketide chain elongation and modification. Metabolite analyses using techniques such as LC-MS were crucial for confirming the production of Luteoreticulin in engineered strains and identifying any shunt products or accumulated intermediates resulting from the pathway modifications. lipidmaps.org
Specific findings elucidated through these bioanalytical approaches include:
The identification of a single point mutation in a ketoreductase (KR) domain within the PKS as a critical determinant switching the biosynthetic outcome between aureothin and Luteoreticulin. Metabolite analyses were essential in observing and characterizing this divergence in product formation. lipidmaps.org
The observation of unexpected enzymatic behavior, such as a context-dependent switch in the regiospecificity of a pyrone methyl transferase and an acyl transferase (AT) domain iteratively loading extender units onto multiple acyl carrier protein (ACP) domains. wikipedia.org Bioanalytical methods, including detailed structural characterization of the resulting products and intermediates, were necessary to uncover these non-colinear PKS activities. wikipedia.org
Strategies like the deletion of the thioesterase (TE) domain have been employed in related PKS systems (like the aureothin PKS) to trap and characterize enzyme-bound intermediates, providing snapshots of the polyketide chain at different stages of assembly. nih.gov Analysis of these intermediates, typically by MS-based methods, helps to understand the step-by-step process catalyzed by the PKS modules.
The integration of these bioanalytical methodologies, from comprehensive metabolomics profiling to targeted enzyme activity assays and detailed structural characterization of intermediates, is indispensable for unraveling the complexities of Luteoreticulin biosynthesis and for guiding efforts in metabolic engineering and synthetic biology to produce this compound and novel analogues.
Table 1: Summary of Bioanalytical Methods for Biosynthesis Studies
| Method | Principle | Application in Biosynthesis Research |
| Chromatography | Separation based on differential partitioning between phases. | Separation of intermediates, products, and enzymes from complex mixtures. wikipedia.orgnih.govlipidmaps.org |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions. | Identification and quantification of intermediates and products; structural elucidation. wikipedia.orgnih.govlipidmaps.orgmcw.edu |
| Metabolomics | Comprehensive analysis of all metabolites in a sample. | Profiling metabolic changes, identifying accumulated intermediates, assessing pathway flux. mcw.edumitoproteome.org |
| Enzyme Assays | Measurement of enzymatic reaction rates. | Characterization of enzyme activity, substrate specificity, and kinetic parameters. nih.govctdbase.orgnih.gov |
| In Vitro Reconstitution | Assembly and analysis of purified biosynthetic enzymes outside the cell. | Characterizing individual enzyme/domain function, cofactor requirements, and reaction order. wikipedia.org |
Table 2: Key Findings from Luteoreticulin/Aureothin Pathway Studies Using Bioanalysis
| Research Focus | Bioanalytical Insight |
| KR Domain Function | A single point mutation in a KR domain acts as a switch between Luteoreticulin and aureothin production, revealed by metabolite analysis. lipidmaps.org |
| Methyl Transferase Regiospecificity | Unexpected context-dependent switch in regiospecificity observed during pathway engineering, requiring detailed product analysis. wikipedia.org |
| AT Domain Activity | Discovery of an AT domain iteratively loading extender units onto multiple ACPs, a novel non-colinear behavior identified through intermediate analysis. wikipedia.org |
| Intermediate Tracking (via TE deletion) | Allows trapping and characterization of enzyme-bound polyketide intermediates at different stages of assembly. nih.gov |
Ecological and Evolutionary Aspects of Luteoreticulin
Ecological Role of Luteoreticulin in Microbial Interactions and Ecosystem Dynamics
Microbial communities are integral to the ecological balance of diverse ecosystems, including soil, water, and air. These microorganisms engage in complex interactions with their hosts and surroundings, influencing processes such as nutrient cycling, bioremediation, and disease resistance. Secondary metabolites produced by microorganisms, such as polyketides like luteoreticulin, can play significant roles in these interactions.
Luteoreticulin, as a bacterial metabolite, is produced by Streptomyces luteoreticuli. The production of such compounds by actinomycetes, including Streptomyces species, is well-established, with these bacteria being a rich source of diverse natural products that function as antibiotics, pesticides, and antimicrobial agents. The mosquitocidal and nematocidal activities of luteoreticulin suggest a potential ecological role in mediating interactions with other organisms in its environment. Producing a compound toxic to mosquitoes and nematodes could provide the producing Streptomyces strain with a competitive advantage, potentially by deterring predation or competing for resources within its ecological niche. While the search results confirm these activities, detailed studies specifically on the broader ecological impact of luteoreticulin on microbial communities or ecosystem dynamics were not extensively found. However, the general principle is that microbial interactions, often mediated by secondary metabolites, are crucial for shaping community structure and functioning, which in turn impacts ecosystem services.
Evolutionary Trajectories of Luteoreticulin Biosynthetic Pathways
Luteoreticulin is an unusual nitro-substituted polyketide. The biosynthesis of polyketides involves complex enzymatic machinery, primarily polyketide synthases (PKSs). Luteoreticulin is synthesized by type I polyketide synthases, which are large, multifunctional enzymes organized into modules.
The biosynthetic pathway of luteoreticulin shares similarities with other nitro-substituted polyketides like aureothin (B1665325) and neoaureothin (B8089337) (spectinabilin), which are also produced by various Streptomyces species. This co-occurrence and structural similarity among compounds produced by diverse Streptomyces species suggest a joint evolutionary history. Studies involving the rational design and reprogramming of modular PKSs, such as transforming the aur polyketide synthase (responsible for aureothin biosynthesis) to produce luteoreticulin, provide insights into the potential evolutionary processes. This successful reprogramming using genes from a single biosynthetic gene cluster suggests that natural evolutionary processes might involve similar genetic recombination and domain exchanges within PKS gene clusters.
Research into the biosynthesis of related compounds, like X-14952B from Streptomyces sp. 135, which also involves type I PKSs, highlights the complexity and potential variations in these pathways. Although X-14952B has a similar backbone to venturicidin (B1172611) A and both are synthesized by type I PKSs, their biosynthetic gene clusters (BGCs) can be quite different. This suggests that while there might be common evolutionary origins or mechanisms, diversification of BGCs leads to the production of structurally varied polyketides.
The evolution of assembly-line PKSs is thought to involve genetic processes such as mutation, gene fusion to establish module architecture, gene duplication to yield multimodular PKSs, and further diversification through mutation, recombination, and horizontal gene transfer (HGT). While gene duplication was traditionally considered a major factor, recent models challenge this view. The high GC content and recombination rates observed in Streptomyces likely contribute to PKS diversification.
Genetic Factors Contributing to Polyketide Synthase Diversification in Luteoreticulin-Producing Microorganisms
The structural diversity of bacterial polyketide metabolites is a result of the intricate biosynthetic programs of modular PKS assembly lines. The
Q & A
Q. What is the biosynthetic origin of luteoreticulin, and how does it differ from structurally related polyketides like aureothin?
Luteoreticulin (C₁₉H₁₉NO₅) is a nitro-substituted polyketide with a pyranone core, structurally distinct from aureothin due to its shorter chain length, isomeric pyran ring, and alternative substitution patterns . Its biosynthesis originates from a reprogrammed modular polyketide synthase (PKS), specifically the aureothin (aur) PKS pathway. Unlike aureothin, luteoreticulin production involves evolutionary modifications such as domain exchanges and mutations in the PKS assembly line, leading to divergent intermediate processing . Key differences arise during β-keto reduction and pyran ring cyclization steps, mediated by substrate handling in the ketoreductase (KR) domains .
Q. Which microbial hosts are validated for heterologous expression of luteoreticulin, and what challenges arise in yield optimization?
Validated hosts include Streptomyces albus (engineered with the aur gene cluster pHJ48) and native producers like S. luteoreticuli and S. griseus . Challenges include low titers due to:
- Suboptimal precursor flux : Limited malonyl-CoA or methylmalonyl-CoA availability in non-native hosts.
- Domain compatibility : Mismatches between donor PKS domains (e.g., acyltransferase [AT] or KR) and host chaperone systems.
- Regulatory cross-talk : Interference from endogenous secondary metabolite pathways.
Methodological solutions involve precursor feeding, promoter engineering, and CRISPR-mediated knockout of competing pathways .
Q. How is luteoreticulin structurally characterized, and what analytical techniques resolve its photoisomeric complexity?
Structural elucidation combines:
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation (C₁₉H₁₉NO₅; m/z 341.40) .
- NMR spectroscopy to assign pyran ring stereochemistry and nitro group positioning.
- Circular dichroism (CD) to distinguish photoisomers (e.g., SNF4435C/D analogs) arising from UV-induced pyran ring rearrangements .
LC-MS with chiral columns is critical for separating isomers in fermentation extracts .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in luteoreticulin detection across Streptomyces species?
Discrepancies in metabolite profiles (e.g., co-detection of luteoreticulin and aureothin in S. thioluteus) are addressed via:
- Genetic knockout studies : Disrupting the aurPKS module to isolate luteoreticulin-specific intermediates.
- Isotopic labeling : Tracing malonyl-CoA incorporation to distinguish parallel pathways.
- Comparative metabolomics : Using GNPS molecular networking to cluster analogs and identify pathway-specific signatures .
Contradictions often arise from shared PKS intermediates or cryptic tailoring steps (e.g., non-enzymatic pyran cyclization) .
Q. How do functional mutations in ketoreductase (KR) domains alter luteoreticulin’s polyketide backbone?
The KR2 domain in aurPKS is a critical branch point for luteoreticulin vs. aureothin biosynthesis. Domain-swapping experiments reveal:
- Substrate specificity : The B1-type KR2 domain (with VDD motif vs. canonical LDD) preferentially reduces β-keto groups in a 12-carbon intermediate, enabling pyran cyclization.
- NADPH dependency : KR2 activity is limited by cofactor availability in heterologous hosts, leading to incomplete reduction and shunt products.
Loss-of-function KR2 mutations (e.g., catalytic Lys→Ala) abolish luteoreticulin production, confirming its role in chain termination .
Q. What synthetic biology approaches enable rational redesign of modular PKS for luteoreticulin analogs?
Key strategies include:
- Domain swapping : Replacing aurPKS AT or KR domains with homologs from related pathways (e.g., neoaureothin PKS) to alter extender unit selection.
- Iterative engineering : Introducing "stuttering" AT domains that reload malonyl-CoA iteratively, generating elongated backbones.
- Context-dependent optimization : Adjusting linker regions between PKS modules to improve domain communication.
For example, Sugimoto et al. (2014) morphed aurPKS into a luteoreticulin assembly line via 12 domain exchanges, achieving 80% fidelity in analog production .
Q. How do non-colinear PKS behaviors impact luteoreticulin engineering, and how are these addressed computationally?
Non-colinear anomalies observed in luteoreticulin biosynthesis include:
- Iterative ACP usage : A single AT domain loading multiple extender units onto adjacent acyl carrier proteins (ACPs).
- Domain "skipping" : Omission of KR or dehydratase (DH) activities despite intact domains.
Computational tools like PKSolver predict such behaviors by modeling substrate-channeling dynamics and domain docking energies. Machine learning frameworks (e.g., DeepPKS ) prioritize domain combinations with high compatibility scores .
Methodological Guidelines
- For pathway elucidation : Combine gene knockout, heterologous expression, and stable isotope-assisted metabolomics .
- For enzyme engineering : Use Rosetta-based protein design to optimize domain interfaces and reduce misfolding .
- For data contradiction : Apply multi-omics triangulation (transcriptomics + metabolomics + proteomics) to resolve pathway ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
